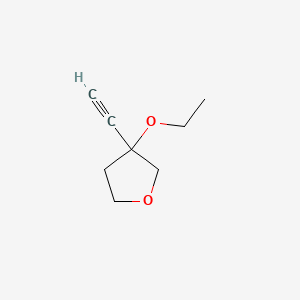

3-Ethoxy-3-ethynyloxolane

説明

Structure

3D Structure

特性

分子式 |

C8H12O2 |

|---|---|

分子量 |

140.18 g/mol |

IUPAC名 |

3-ethoxy-3-ethynyloxolane |

InChI |

InChI=1S/C8H12O2/c1-3-8(10-4-2)5-6-9-7-8/h1H,4-7H2,2H3 |

InChIキー |

SGRLDQMYEFLEHX-UHFFFAOYSA-N |

正規SMILES |

CCOC1(CCOC1)C#C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethoxy-3-ethynyloxolane: Navigating a Novel Chemical Entity

Abstract: This technical guide addresses the chemical structure, properties, and potential utility of 3-Ethoxy-3-ethynyloxolane. It is intended for researchers, scientists, and professionals in drug development who are exploring novel molecular scaffolds. A comprehensive review of available data indicates that 3-Ethoxy-3-ethynyloxolane is a novel chemical entity with limited representation in current scientific literature and patent databases. This guide synthesizes the foundational information available, providing a structural and physicochemical profile based on computational predictions, and outlines a strategic approach for its synthesis and characterization. The document also explores potential applications by drawing parallels with structurally related compounds.

Introduction: The Oxolane Scaffold in Medicinal Chemistry

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a valuable component in the design of new therapeutic agents. The introduction of an ethynyl group at the C3 position offers a versatile handle for further chemical modification through reactions such as click chemistry, Sonogashira coupling, and Glaser coupling, enabling the construction of complex molecular architectures. The additional presence of an ethoxy group at the same position introduces a chiral center and modulates the compound's polarity and hydrogen bonding capacity.

3-Ethoxy-3-ethynyloxolane, by combining these structural features, represents an intriguing yet largely unexplored building block for drug discovery. This guide serves as a foundational document for researchers interested in pioneering the investigation of this compound.

Chemical Structure and Physicochemical Properties

The fundamental identity of 3-Ethoxy-3-ethynyloxolane is established through its molecular structure and predicted properties. As of this writing, extensive experimental data is not available in the public domain, thus the following information is based on computational predictions from established chemical databases.[1]

Chemical Structure

-

Molecular Formula: C₈H₁₂O₂[1]

-

IUPAC Name: 3-ethoxy-3-ethynyloxolane

-

SMILES: CCOC1(CCOC1)C#C[1]

-

InChI Key: SGRLDQMYEFLEHX-UHFFFAOYSA-N[1]

The structure features a central five-membered oxolane ring. The C3 position is a quaternary carbon, substituted with both an ethoxy (-OCH₂CH₃) group and an ethynyl (-C≡CH) group.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values are essential for designing experimental conditions for synthesis, purification, and biological assays.

| Property | Predicted Value | Notes |

| Molecular Weight | 140.18 g/mol | - |

| Monoisotopic Mass | 140.08372 Da | [1] |

| XlogP | 0.4 | Indicates a relatively low lipophilicity, suggesting good aqueous solubility.[1] |

| Hydrogen Bond Donors | 0 | The terminal alkyne is generally not considered a significant hydrogen bond donor. |

| Hydrogen Bond Acceptors | 2 | The ether oxygens of the oxolane ring and the ethoxy group can act as hydrogen bond acceptors. |

Proposed Synthesis and Characterization

While no specific synthesis for 3-Ethoxy-3-ethynyloxolane is documented, a logical synthetic route can be proposed based on established organic chemistry principles.

Retrosynthetic Analysis and Proposed Forward Synthesis

A plausible approach involves the reaction of a suitable ketone precursor with an ethynyl nucleophile.

Caption: Proposed retrosynthetic pathway for 3-Ethoxy-3-ethynyloxolane.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Ethynyl-3-hydroxyoxolane

-

To a solution of ethynylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add a solution of 3-oxooxolane (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-ethynyl-3-hydroxyoxolane.

Step 2: Synthesis of 3-Ethoxy-3-ethynyloxolane

-

To a suspension of sodium hydride (1.5 eq.) in anhydrous THF at 0 °C, add a solution of 3-ethynyl-3-hydroxyoxolane (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add ethyl iodide (1.5 eq.) and allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 3-Ethoxy-3-ethynyloxolane.

Proposed Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure. Expected signals would include the ethynyl proton, the ethyl group protons, and the protons of the oxolane ring.

-

Infrared (IR) Spectroscopy: The presence of the C≡C-H stretch (around 3300 cm⁻¹) and the C-O ether stretches will be indicative of the target compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula.

Potential Applications in Drug Development

The unique structural features of 3-Ethoxy-3-ethynyloxolane suggest several potential applications in medicinal chemistry and drug development.

Caption: Potential applications of 3-Ethoxy-3-ethynyloxolane in drug discovery.

-

Click Chemistry and Biorthogonal Labeling: The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This allows for the straightforward conjugation of the molecule to biomolecules, fluorescent dyes, or other drug fragments.

-

Bioisosteric Replacement: The oxolane ring can serve as a bioisostere for other functionalities, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, 3-Ethoxy-3-ethynyloxolane could be a valuable addition to a fragment library for screening against various biological targets.

Conclusion and Future Directions

3-Ethoxy-3-ethynyloxolane is a promising yet under-investigated chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The next critical steps for the scientific community are the successful synthesis and thorough characterization of this compound. Subsequent investigations into its reactivity and biological activity will undoubtedly pave the way for its application as a novel building block in the development of next-generation therapeutics. The insights gained from such studies will be invaluable to researchers and drug development professionals seeking to expand their chemical toolbox.

References

-

PubChem. 3-ethoxy-3-ethynyloxolane . National Center for Biotechnology Information. [Link]

Sources

Risk Management & Safety Protocol: 3-Ethoxy-3-ethynyloxolane

Executive Summary: Beyond the Standard SDS

3-Ethoxy-3-ethynyloxolane (Synonym: 3-Ethoxy-3-ethynyltetrahydrofuran) is a specialized heterocyclic intermediate often utilized in the synthesis of complex pharmaceutical scaffolds. Unlike common solvents, this molecule presents a "dual-threat" profile: it combines the peroxide-forming potential of cyclic ethers with the high-energy reactivity of terminal alkynes.

Standard Safety Data Sheets (SDS) often default to generic "Irritant" or "Flammable" classifications for such intermediates. This guide argues that relying on generic data is insufficient.[1] This document provides a predictive hazard analysis based on Structure-Activity Relationships (SAR) and outlines a self-validating safety protocol for researchers handling this compound.

Chemical Identity & Predicted Properties

| Property | Value / Description | Note |

| Structure | Cyclic ether (Oxolane) with geminal Ethoxy/Ethynyl groups at C3. | Propargylic Ether motif. |

| Physical State | Liquid (Predicted) | Likely clear to pale yellow. |

| Boiling Point | ~145-155°C (Estimated) | Do not distill to dryness. |

| Flash Point | < 60°C (Estimated) | High Flammability Risk. |

| Density | ~0.98 - 1.05 g/mL | Heavier than typical ethers. |

Critical Hazard Analysis (SAR)

The safety profile of 3-Ethoxy-3-ethynyloxolane is defined by the interaction of its three functional components. We must treat this as a Class B Peroxide Former and a Potential Explosive Precursor .

The Hazard Cascade

The following diagram illustrates the causal link between molecular structure and specific safety risks.

Figure 1: Structural Hazard Decomposition. The convergence of the ether and oxolane moieties amplifies the peroxide risk, while the alkyne introduces incompatibility with specific metals.

Detailed Risk Mechanisms

-

Peroxidation (The Silent Threat):

-

Mechanism: The carbon atoms adjacent to the ether oxygen (positions 2 and 5 on the ring, and the methylene of the ethoxy group) possess abstractable protons. Atmospheric oxygen can insert into these C-H bonds via a radical mechanism to form hydroperoxides.

-

Propargylic Amplification: While the C3 position is fully substituted, the proximity of the alkyne (an electron-withdrawing group) can electronically activate the ring, potentially altering the rate of radical propagation [1].

-

Risk Level: High . Do not distill without testing.

-

-

Acetylide Formation (The Metal Incompatibility):

-

Mechanism: The terminal proton of the ethynyl group (

) is weakly acidic. Upon contact with coinage metals (Copper, Silver) or strong bases, it forms metal acetylides. -

Consequence: Silver and Copper acetylides are highly shock-sensitive primary explosives.

-

Operational Rule: NO BRASS REGULATORS. Use only Stainless Steel or Monel components.

-

Operational Protocols: Handling & Storage[2][3][4][5]

Storage Requirements

-

Atmosphere: Store under Argon (Ar). Argon is denser than air and provides a better "blanket" than Nitrogen for liquid surfaces.

-

Temperature: Refrigerator (2°C to 8°C) is sufficient for short-term; -20°C for long-term stability to prevent slow polymerization.

-

Stabilizers: Commercial preparations often contain BHT (Butylated hydroxytoluene).[2] If synthesized in-house, add 250 ppm BHT immediately after isolation.

-

Container: Amber glass with a Teflon-lined septum cap. Never use ground glass stoppers (friction can detonate peroxides).

Peroxide Testing Protocol (Self-Validating)

Before every use (especially distillation), perform this semi-quantitative test.

-

Reagent: Prepare fresh 10% KI (Potassium Iodide) in water.

-

Test: Add 1 mL of the ether/alkyne to 1 mL of Glacial Acetic Acid + 1 mL of KI solution.

-

Observation:

-

Colorless: Safe (< 20 ppm).

-

Yellow: Caution (20-100 ppm). Do not distill. Treat with molecular sieves or reducing agents.

-

Brown/Precipitate:DANGER (> 100 ppm). Do not move container. Contact EHS immediately.

-

Safe Dispensing Workflow

The following workflow utilizes a Schlenk line or Glovebox to ensure the integrity of the compound and safety of the operator.

Figure 2: Decision tree for safe dispensing. Note the critical "Stop" point if crystals are visible.

Emergency Response & Waste Management

Spillage

-

Small Spill (< 10 mL): Absorb with vermiculite or activated charcoal. Do not use paper towels (cellulose + oxidizer/peroxide = fire risk).

-

Large Spill: Evacuate area. The high flammability and potential for explosive peroxide concentration during evaporation make this a HazMat situation.

Quenching/Disposal

Never dispose of the pure alkyne directly into solvent waste drums, as it may polymerize or form peroxides over time.

Quenching Protocol:

-

Dilute the material to < 5% concentration in a non-peroxide forming solvent (e.g., Toluene or Dichloromethane).

-

Add a reducing agent solution (e.g., aqueous Sodium Bisulfite or Ferrous Sulfate) to destroy potential peroxides.

-

Test the organic layer with KI paper to confirm peroxide destruction.

-

Dispose of as Halogenated Organic Waste (if DCM used) or High BTU Organic Waste .

References

-

Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. Link

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

Jackson, H. L., et al. (1970). Control of Peroxidizable Compounds. Journal of Chemical Education, 47(3), A175. Link

-

Sigma-Aldrich. (n.d.).[3][4] Peroxide Forming Solvents Technical Bulletin. Link

Disclaimer: This guide is intended for experienced scientific personnel. It does not replace an official manufacturer SDS but serves as a supplemental high-level hazard analysis for research environments.

Sources

Literature review of 3-substituted-3-ethynyltetrahydrofurans

Technical Guide: 3-Substituted-3-Ethynyltetrahydrofurans in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of 3-substituted-3-ethynyltetrahydrofurans , a high-value scaffold in modern drug discovery. Characterized by a quaternary stereocenter at the C3 position of the tetrahydrofuran (THF) ring, this motif offers a unique combination of sp³-rich character, metabolic stability, and a versatile alkyne handle for diversification. This guide details the synthesis, functionalization, and medicinal chemistry applications of this scaffold, specifically focusing on the 3-ethynyl-3-hydroxytetrahydrofuran intermediate used in PRMT5 and LDH inhibitors.

Strategic Value in Drug Design

The transition from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds is a central paradigm in modern medicinal chemistry. The 3,3-disubstituted THF ring serves as a critical tool in this shift.

-

Quaternary Center Utility: The C3 quaternary center restricts conformational flexibility, potentially locking the molecule into a bioactive conformation (entropy reduction) while blocking metabolic soft spots (e.g., oxidation at the usually labile C3 position).

-

The Ethynyl "Warhead": The alkyne group at C3 acts as a "chameleon" functionality:

-

Steric Probe: It is small yet rigid, probing deep hydrophobic pockets.

-

Synthetic Handle: It serves as a precursor for triazoles (Click chemistry) or aryl-alkynes (Sonogashira coupling).

-

Metabolic Shield: It is generally resistant to P450-mediated oxidation compared to alkyl groups.

-

Synthesis of 3-Substituted-3-Ethynyltetrahydrofurans

The most direct and scalable route to this scaffold is the 1,2-addition of organometallic acetylides to tetrahydrofuran-3-one . This approach constructs the quaternary center in a single step.

Retrosynthetic Analysis

The target molecule, typically 3-ethynyltetrahydrofuran-3-ol , is disconnected to:

-

Electrophile: Tetrahydrofuran-3-one (commercially available or accessible via oxidation of 3-hydroxytetrahydrofuran).

-

Nucleophile: Ethynylmagnesium bromide (Grignard) or Lithium acetylide.

Experimental Protocol: Synthesis of 3-Ethynyltetrahydrofuran-3-ol

Based on optimized protocols for PRMT5 inhibitor intermediates.

Reagents:

-

Tetrahydrofuran-3-one (1.0 equiv)

-

Ethynylmagnesium bromide (0.5 M in THF, 1.2–1.5 equiv)

-

Anhydrous THF (Solvent)[1]

-

Saturated aqueous NH₄Cl (Quench)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert atmosphere (N₂ or Ar).

-

Solvent Charge: Charge the flask with anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Reagent Addition: Add the ethynylmagnesium bromide solution dropwise over 30 minutes. Critical: Maintain internal temperature below -65 °C to prevent enolization or condensation side reactions.

-

Substrate Addition: Dissolve tetrahydrofuran-3-one in a minimum volume of anhydrous THF. Add this solution slowly to the Grignard mixture at -78 °C.

-

Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor conversion by TLC (stain with KMnO₄ or Anisaldehyde; the alkyne and alcohol are not UV active).

-

Quench: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Caution: Exothermic.

-

Workup: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is typically purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway from ketone precursor to the 3-ethynyl-3-hydroxy scaffold and subsequent diversification.

Functionalization & Reactivity

Once the 3-ethynyl-3-hydroxy scaffold is established, the alkyne serves as a versatile handle for library generation.

Sonogashira Coupling (C-C Bond Formation)

This is the primary reaction used to synthesize PRMT5 and LDH inhibitors . The terminal alkyne is coupled with aryl halides (Ar-I or Ar-Br).

-

Catalyst System: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

-

Base/Solvent: Et₃N in THF or DMF.

-

Outcome: Generates a rigid aryl-alkyne-THF linkage. The 3-hydroxyl group often participates in H-bonding within the enzyme active site (e.g., interacting with backbone carbonyls).

Click Chemistry (Triazole Formation)

Used in Chemical Biology (e.g., genetic code expansion).

-

Reaction: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application: The Nε-(3-ethynyltetrahydrofuran-2-carbonyl)-L-lysine (EtcK) is incorporated into proteins. The ethynyl group is then "clicked" with a fluorophore-azide to label the protein in live cells.

Applications in Drug Discovery

Case Study: PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a target for oncology.

-

Role of Scaffold: The 3-ethynyltetrahydrofuran-3-ol moiety mimics the ribose sugar of the cofactor SAM (S-adenosylmethionine) or the substrate arginine, occupying a specific hydrophilic pocket.

-

Mechanism: The 3-hydroxyl group acts as a hydrogen bond donor/acceptor, while the ethynyl spacer positions an aryl group into a hydrophobic cleft.

-

Data: Compounds containing this motif have shown IC₅₀ values in the low nanomolar range (e.g., <10 nM) against PRMT5.

Case Study: LDH Inhibitors

Lactate Dehydrogenase (LDH) inhibitors for cancer metabolism.[2]

-

Role of Scaffold: Used to optimize pharmacokinetic (PK) properties. The polarity of the THF oxygen and the hydroxyl group reduces logD, improving solubility compared to all-carbon analogs.

Visualization: SAR Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the medicinal chemistry attributes of the scaffold.

References

-

PRMT5 Inhibitor Synthesis: "Synthesis of 3-substituted-3-ethynyltetrahydrofurans as PRMT5 inhibitors." World Intellectual Property Organization, WO2020033288A1. Link

-

LDH Inhibitor Optimization: "Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties." Journal of Medicinal Chemistry, 2020, 63(19).[2] Link

-

Click Chemistry Application: "Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies." Chemical Reviews, 2024. Link

-

General Synthesis Protocol: "Preparation of 3-hydroxytetrahydrofuran (Precursor)." Organic Syntheses, Coll.[3][4][5] Vol. 4, p.534. Link

-

Grignard Reagent Info: "Ethynylmagnesium bromide solution properties and reactivity." Sigma-Aldrich Technical Data. Link

Sources

Comparative Analysis of Functionalized Oxolanes: 3-Ethynyloxolane vs. 3-Ethoxy-3-ethynyloxolane

Executive Summary

This technical guide delineates the structural, synthetic, and functional divergences between 3-ethynyloxolane (3-ethynyltetrahydrofuran) and its quaternary analog, 3-ethoxy-3-ethynyloxolane . While both serve as tetrahydrofuran (THF) scaffolds in medicinal chemistry, their applications differ fundamentally: the former functions as a standard steric linker for "Click" chemistry, while the latter represents a specialized quaternary center motif designed to modulate metabolic stability and lipophilicity.

The core distinction lies at the C3 position:

-

3-Ethynyloxolane: A tertiary carbon prone to metabolic oxidation.

-

3-Ethoxy-3-ethynyloxolane: A quaternary propargylic ether, offering steric bulk and metabolic blockade.

Part 1: Structural & Electronic Architecture

The fundamental difference between these two molecules is the substitution pattern at the C3 carbon of the oxolane ring. This alteration dictates the molecule's 3D conformation and electronic environment.

Comparative Parameters

| Feature | 3-Ethynyloxolane | 3-Ethoxy-3-ethynyloxolane |

| C3 Hybridization | ||

| Substituents at C3 | -H, -C≡CH, Ring-C2, Ring-C4 | -OEt, -C≡CH, Ring-C2, Ring-C4 |

| Steric Demand | Moderate (Cone angle ~120°) | High (Quaternary center congestion) |

| Electronic Effect | Inductive withdrawal by alkyne | Inductive withdrawal + Resonance donation (Ethoxy) |

| Chirality | 1 Stereocenter (C3) | 1 Stereocenter (C3) |

| LogP (Predicted) | ~0.5 - 0.8 | ~1.2 - 1.5 (Higher Lipophilicity) |

The Quaternary Center Effect

In 3-ethoxy-3-ethynyloxolane, the C3 position is fully substituted. This "quaternary center" creates a Thorpe-Ingold effect (gem-dialkyl effect), which biases the ring conformation. The ethoxy group forces the alkyne into a specific vector, often making the terminal alkyne less accessible for sterically demanding catalysts compared to the simple 3-ethynyl variant.

Part 2: Divergent Synthetic Pathways

The synthesis of these two cores requires fundamentally different starting materials and logic. The 3-ethynyl variant is typically accessed via homologation of an aldehyde, whereas the 3-ethoxy-3-ethynyl variant requires nucleophilic addition to a ketone followed by etherification.

Workflow Diagram

The following diagram illustrates the divergent synthesis from a common metabolic precursor logic (Oxidation state adjustment).

Figure 1: Divergent synthetic pathways. Path A utilizes aldehyde homologation logic, while Path B employs 1,2-addition to a ketone to establish the quaternary center.

Detailed Protocols

Protocol A: Synthesis of 3-Ethynyloxolane (Bestmann-Ohira Reagent Method)

Primary Utility: High-yield generation of terminal alkynes from aldehydes.

-

Precursor: Start with 3-formyltetrahydrofuran (often obtained via Vilsmeier-Haack of dihydrofuran or reduction of the ester).

-

Reagent Prep: Generate the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) in situ using mild base (

) in methanol. -

Reaction: Add the aldehyde to the reagent mixture at 0°C. The base cleaves the acetyl group, generating the reactive diazophosphonate anion.

-

Mechanism: The intermediate undergoes a Horner-Wadsworth-Emmons reaction followed by elimination of nitrogen to form the alkyne.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 3-Ethoxy-3-ethynyloxolane

Primary Utility: Installation of the quaternary ether.

-

Nucleophilic Addition:

-

Dissolve 3-oxotetrahydrofuran in anhydrous THF under Argon.

-

Cool to -78°C.[1]

-

Slowly add Lithium Acetylide (or Ethynylmagnesium bromide). Note: Li-acetylide is preferred for sterically sensitive ketones.

-

Critical Control: Maintain temperature < -70°C to prevent enolization/polymerization.

-

Quench with saturated

.[2] Isolate 3-hydroxy-3-ethynyloxolane .

-

-

O-Alkylation (Williamson Ether Synthesis):

-

Dissolve the intermediate tertiary alcohol in DMF (polar aprotic solvent is required for

). -

Add Sodium Hydride (NaH, 60% dispersion) at 0°C to deprotonate the tertiary alcohol. Caution: Hydrogen evolution.

-

Add Ethyl Iodide (EtI) dropwise.

-

Heat to 60°C to drive the reaction against steric hindrance.

-

Validation: Monitor disappearance of the broad -OH stretch (3400

) and appearance of ether bands in IR.

-

Part 3: Reactivity & Medicinal Chemistry Implications[3]

Metabolic Stability (The "Soft Spot" Analysis)

In drug design, the C3 position of THF is a metabolic "soft spot." Cytochrome P450 (CYP) enzymes typically oxidize ethers at the

-

3-Ethynyloxolane: The C3 proton is abstractable. Hydroxylation at this position leads to a hemiacetal which can ring-open or degrade.

-

3-Ethoxy-3-ethynyloxolane: The C3 position is quaternary (no protons). This blocks direct oxidation at the propargylic position. However, the ethoxy group itself introduces a new metabolic liability (O-dealkylation), converting the molecule back to the tertiary alcohol or ketone.

Figure 2: Metabolic fates. The quaternary center (Right) prevents direct ring oxidation at C3, diverting metabolism to the ethoxy side-chain.

Chemical Reactivity (Click Chemistry)

Both molecules contain a terminal alkyne suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Kinetics: 3-Ethynyloxolane reacts faster. The quaternary center in the ethoxy variant creates steric hindrance around the alkyne, slowing the entry of the Copper-acetylide complex.

-

Acid Stability: 3-Ethoxy-3-ethynyloxolane is a propargylic ether . Under strong acidic conditions, it can eject ethanol to form a stabilized carbocation or enyne, whereas 3-ethynyloxolane is generally acid-stable.

References

-

Tetrahydrofuran Synthesis & Functionalization Wolfe, J. P., & Hay, M. B. (2010).[3] Recent advances in the stereoselective synthesis of tetrahydrofurans. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Reactivity of Propargylic Ethers Müller, T. E., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Metabolic Stability of Ether Linkers Smith, D. A., & Di, L. (2021). Metabolic stability for drug discovery and development. Source: PubMed / NIH URL:[Link]

-

Synthesis of 3-Hydroxytetrahydrofuran (Precursor Logic) Wynberg, H., & Bantjes, A. (1958). 3-Hydroxytetrahydrofuran. Source: Organic Syntheses URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Ethoxy-3-ethynyloxolane

Executive Summary

This application note details the optimized two-step synthesis of 3-ethoxy-3-ethynyloxolane (also known as 3-ethoxy-3-ethynyltetrahydrofuran), a high-value

Key Technical Advantages:

-

Regiocontrol: Optimized stoichiometry prevents bis-alkylation of the alkyne terminus.

-

Scalability: Protocols are designed for gram-to-multigram scale with safety parameters for exothermic reagents.

-

Atom Economy: Direct alkylation avoids the need for protecting group manipulations common in quaternary center synthesis.

Retrosynthetic Analysis & Strategy

The target molecule contains a quaternary carbon at the 3-position, substituted with both an ethynyl group and an ethoxy ether. The synthetic logic relies on the nucleophilic susceptibility of the ketone carbonyl and the acidity difference between the tertiary hydroxyl group (

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic pathway transforming the ketone to the target quaternary ether.

Experimental Protocols

Step 1: Synthesis of 3-Ethynyltetrahydrofuran-3-ol

Objective: Nucleophilic addition of an acetylide anion to the ketone carbonyl.

Reagents:

-

3-Oxotetrahydrofuran (1.0 eq)

-

Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (

), saturated aqueous solution

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charging: Under nitrogen atmosphere, charge the flask with Ethynylmagnesium bromide (1.2 eq). Cool the solution to 0°C using an ice/water bath.

-

Critical Insight: Grignard reagents are moisture-sensitive.[1] Ensure all glassware is oven-dried.

-

-

Addition: Dissolve 3-oxotetrahydrofuran (1.0 eq) in anhydrous THF (5 mL/g substrate). Transfer to the addition funnel. Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature

C. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with

). -

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated

.-

Safety Note: This step is exothermic and evolves gas.

-

-

Workup: Extract the aqueous layer with Ethyl Acetate (

). Combine organics, wash with brine, dry over -

Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexanes).

Step 2: O-Ethylation to 3-Ethoxy-3-ethynyloxolane

Objective: Alkylation of the tertiary alcohol while avoiding C-alkylation of the alkyne.

Reagents:

-

3-Ethynyltetrahydrofuran-3-ol (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in oil, 1.1 eq)

-

Ethyl Iodide (EtI, 1.2 eq)

-

DMF (Dimethylformamide), anhydrous

Protocol:

-

Deprotonation: In a flame-dried flask under nitrogen, suspend NaH (1.1 eq) in anhydrous DMF (10 mL/g substrate). Cool to 0°C .

-

Addition: Dissolve the intermediate alcohol (1.0 eq) in minimal DMF. Add dropwise to the NaH suspension.

-

Mechanistic Insight: Evolution of

gas will be observed. Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide. The stoichiometry is critical here (1.1 eq NaH) to deprotonate the alcohol (

-

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Quench & Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (

).-

Note: Ether is preferred here to facilitate the removal of DMF during water washes.

-

-

Purification: Wash combined organics with water (

) and brine (

Process Logic & Troubleshooting (Decision Tree)

Figure 2: Troubleshooting logic for the critical etherification step.

Analytical Data Summary

| Structural Feature | Technique | Expected Signal / Observation |

| Terminal Alkyne | ||

| Ethoxy Group | Quartet | |

| THF Ring | Multiplets | |

| Alkyne Stretch | IR Spectroscopy | Sharp peak at |

| Ether Linkage | IR Spectroscopy | Strong band at |

Safety & Handling

-

Ethynylmagnesium Bromide: Highly flammable and water-reactive.[1] Releases acetylene gas upon contact with water. Handle only under inert atmosphere (Nitrogen/Argon).

-

Sodium Hydride (NaH): Pyrophoric solid. Releases hydrogen gas upon contact with moisture. Store in a desiccator. Quench waste carefully with isopropanol before adding water.

-

Ethyl Iodide: Alkylating agent and potential carcinogen. Use in a fume hood.

References

-

Williamson Ether Synthesis Mechanism & Scope

-

Grignard Reagent Handling & Reactivity

-

Sigma-Aldrich. "Ethynylmagnesium bromide 0.5M in THF." Technical Data Sheet. Link

-

-

Synthesis of 3-Hydroxytetrahydrofuran (Analogous Precursor)

-

Alkylation of Tertiary Alcohols

Sources

- 1. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]

Application Note: Optimization of Pd-Catalyzed Sonogashira Coupling of 3-Ethoxy-3-ethynyloxolane

Introduction & Molecule Profile[1][2]

3-Ethoxy-3-ethynyloxolane represents a specialized class of tertiary propargylic ethers used as building blocks for introducing solubility-enhancing tetrahydrofuran (oxolane) scaffolds into pharmaceutical candidates.

Unlike simple terminal alkynes, this substrate presents two distinct challenges to the synthetic chemist:

-

Steric Congestion: The quaternary center at the 3-position creates significant steric bulk, potentially retarding the transmetallation step in the catalytic cycle.

-

Electronic Lability: The propargylic ether moiety is susceptible to ionization. Under harsh acidic conditions or high temperatures, the ethoxy group can act as a leaving group, leading to the formation of an oxocarbenium ion intermediate, which may result in Meyer-Schuster rearrangements or fragmentation.

This guide provides a self-validating, optimized workflow for the Sonogashira cross-coupling of 3-Ethoxy-3-ethynyloxolane with aryl halides, prioritizing yield preservation and suppressing homocoupling side reactions.

Mechanistic Insight & Causality

To optimize the reaction, one must understand the specific failure modes associated with tertiary propargylic ethers.

The Steric Bottleneck

In the standard Sonogashira cycle, the rate-determining step for hindered alkynes is often transmetallation . The copper acetylide formed in situ must approach the Pd(II) center. The bulky 3-ethoxy-oxolane ring can clash with the ligands on Palladium, particularly if large phosphines (like PPh3) are used.

-

Implication: If the reaction stalls, switching to smaller, electron-rich ligands (like P(t-Bu)3 or specific Buchwald ligands) or reducing ligand cone angle is crucial.

The "Glaser" Competition

The presence of the ether oxygen can sometimes chelate copper, stabilizing the copper acetylide and inadvertently promoting Glaser homocoupling (alkyne dimerization) over cross-coupling, especially if oxygen is present.

-

Implication: Strict degassing is not optional; it is critical.

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific points of vulnerability for this substrate.

Figure 1: Catalytic cycle highlighting the transmetallation bottleneck caused by the steric bulk of the 3-ethoxy-3-ethynyloxolane.

Experimental Protocols

Two protocols are provided: Method A for standard aryl iodides/bromides, and Method B for deactivated or sterically hindered aryl chlorides.

Pre-Reaction Checklist (Self-Validation System)

Before starting, verify the following to ensure system integrity:

Method A: Standard Conditions (Aryl Iodides/Bromides)

Best for: Routine synthesis, high-throughput screening.

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-Ethoxy-3-ethynyloxolane (1.2 equiv)

-

Pd(PPh3)2Cl2 (2-5 mol%)

-

CuI (1-3 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

Solvent: THF or MeCN (degassed)

Step-by-Step:

-

Charge: In a flame-dried Schlenk flask, add Pd(PPh3)2Cl2, CuI, and the Aryl Halide.

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Dissolve: Add degassed THF and Et3N via syringe.

-

Addition: Add 3-Ethoxy-3-ethynyloxolane dropwise via syringe.

-

Why? Slow addition keeps the concentration of free alkyne low relative to the Pd-Ar complex, favoring cross-coupling over homocoupling.

-

-

Reaction: Stir at room temperature (for Iodides) or 50°C (for Bromides) for 4-12 hours.

-

Monitor: Check TLC. Look for the disappearance of the non-polar aryl halide.

-

Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify via silica gel chromatography.

Method B: Challenging Substrates (Copper-Free)

Best for: Sterically hindered aryl halides or systems sensitive to copper.

Reagents:

-

Pd(OAc)2 (2 mol%)

-

XPhos (4 mol%) - Bulky, electron-rich ligand helps overcome sterics.

-

Cs2CO3 (2.0 equiv)

-

Solvent: 1,4-Dioxane or Toluene.

Step-by-Step:

-

Pre-complexation: Stir Pd(OAc)2 and XPhos in the solvent at RT for 15 mins to generate the active L-Pd(0) species.

-

Charge: Add Aryl Halide, Cs2CO3, and 3-Ethoxy-3-ethynyloxolane.

-

Heat: Heat to 80°C.

-

Note: Do not exceed 100°C to prevent thermal decomposition of the propargylic ether.

-

-

Workup: Standard aqueous extraction (EtOAc/Water) followed by silica purification.

Data Interpretation & Troubleshooting

Expected Analytical Signatures

| Analytical Method | Signal | Interpretation |

| IR Spectroscopy | ~3300 cm⁻¹ | Disappearance indicates consumption of terminal alkyne. |

| IR Spectroscopy | ~2200 cm⁻¹ | Shift/Intensification indicates formation of internal alkyne. |

| 1H NMR | ~2.5 ppm (s) | Loss of the terminal acetylenic proton. |

| 13C NMR | ~80-90 ppm | Shift of alkyne carbons downfield due to aryl conjugation. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for stalled or failed coupling reactions.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1] Angewandte Chemie International Edition, 46(6), 834-871. Link

-

PubChem. (n.d.).[2][3] 3-Ethoxy-3-ethynyloxolane (CID 165589793).[4] National Library of Medicine. Link

-

Gelest, Inc. (2020). Reactive Intermediates and Catalysis Application Guide. (General reference for silane/alkyne handling). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethoxy-4-methoxyphenethylamine | C11H17NO2 | CID 145108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-ethoxy-3-ethynyloxolane (C8H12O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for Sonogashira Coupling of Ethynyl Oxolane Derivatives

Introduction: The Strategic Importance of the Oxolane Moiety and the Power of the Sonogashira Coupling

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and drug development. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for precise ligand-receptor interactions. The introduction of an ethynyl group onto this saturated heterocycle via the Sonogashira coupling opens a gateway to a diverse array of complex molecular architectures. This powerful carbon-carbon bond-forming reaction allows for the direct connection of the oxolane ring to various aryl, heteroaryl, or vinyl moieties, which are key components of many pharmacologically active compounds.

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is renowned for its mild reaction conditions and broad functional group tolerance.[1][2] These characteristics make it an invaluable tool in the late-stage functionalization of complex molecules, including those containing the oxolane subunit. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions and detailed protocols for the successful Sonogashira coupling of ethynyl oxolane derivatives.

Core Principles and Mechanistic Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is crucial for troubleshooting and optimizing the reaction for specific substrates like ethynyl oxolane derivatives.

The Catalytic Cycles

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

-

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.

Copper Cycle:

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne (H-C≡C-R²).

-

Deprotonation: An amine base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.

This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Optimizing Reaction Conditions for Ethynyl Oxolane Derivatives

The successful coupling of ethynyl oxolane derivatives hinges on the careful selection of several key parameters. While standard Sonogashira conditions often provide a good starting point, the specific nature of the oxolane substrate may necessitate fine-tuning.

Choice of Halide

The reactivity of the halide partner follows the general trend: I > Br > Cl. For couplings involving a halo-oxolane, an iodo- or bromo-substituted tetrahydrofuran is recommended for optimal reactivity.[2]

Catalyst System: Palladium and Copper

-

Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) pre-catalysts can be employed. Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands. For many applications, PdCl₂(PPh₃)₂ offers a good balance of stability and activity.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. Its role is to facilitate the formation of the copper acetylide, which accelerates the transmetalation step.[2] While copper-free Sonogashira protocols exist, the inclusion of a copper co-catalyst is often beneficial for achieving high yields, especially with less reactive substrates.[4]

Ligands

Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard and effective ligand for many Sonogashira couplings. For more challenging couplings, bulkier and more electron-rich phosphine ligands, such as XPhos, may improve catalyst performance.[4]

Base and Solvent

An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[5] The choice of solvent is also critical. Tetrahydrofuran (THF) is a common and effective solvent for Sonogashira couplings, and its structural similarity to the oxolane substrate makes it a particularly suitable choice.[6] Other solvents such as 1,4-dioxane or toluene can also be used.[4]

Data Presentation: Typical Reaction Conditions

The following table summarizes typical starting conditions for the Sonogashira coupling of a halo-oxolane derivative with a terminal alkyne.

| Parameter | Recommended Condition | Range | Rationale |

| Halo-oxolane | Iodo- or Bromo-substituted | - | Higher reactivity of I and Br compared to Cl. |

| Terminal Alkyne | 1.1 - 1.5 equivalents | 1.0 - 2.0 eq. | A slight excess ensures complete consumption of the halo-oxolane. |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | 0.5 - 10 mol% | Balances catalytic efficiency with cost. |

| Copper(I) Co-catalyst | CuI (2-10 mol%) | 1 - 20 mol% | Accelerates the reaction; higher loadings can lead to alkyne homocoupling. |

| Base | Triethylamine (Et₃N) | 2 - 5 equivalents | Acts as a base and can also serve as a co-solvent. |

| Solvent | Tetrahydrofuran (THF) | - | Good solubility for reactants and structurally compatible with the substrate. |

| Temperature | Room Temperature to 60 °C | 25 - 80 °C | Milder conditions are often sufficient; heating may be required for less reactive substrates. |

| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation and alkyne homocoupling. |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Sonogashira coupling of a representative halo-oxolane with a terminal alkyne.

Protocol 1: Sonogashira Coupling of 2-Iodotetrahydrofuran with Phenylacetylene

Materials:

-

2-Iodotetrahydrofuran

-

Phenylacetylene

-

PdCl₂(PPh₃)₂

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Celite

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add 2-iodotetrahydrofuran (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

-

Add anhydrous, degassed THF via syringe.

-

Degas the resulting suspension by bubbling nitrogen or argon through the mixture for 10-15 minutes.

-

Add triethylamine (3.0 eq.) and phenylacetylene (1.2 eq.) sequentially via syringe.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-(phenylethynyl)tetrahydrofuran.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst- Insufficiently degassed system- Impure reagents | - Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of solvents and the reaction mixture.- Consider a more active palladium pre-catalyst or ligand. |

| Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen- High concentration of copper catalyst | - Maintain a strict inert atmosphere.- Reduce the amount of CuI.- Consider a copper-free protocol.[7] |

| Formation of Palladium Black | - Catalyst decomposition due to oxygen or impurities | - Improve degassing procedures.- Purify all reagents and solvents. |

| Difficulty in Product Isolation | - Co-elution with byproducts | - Optimize chromatography conditions (solvent system, gradient).- Consider a different workup procedure to remove impurities. |

Conclusion

The Sonogashira coupling is a highly effective and versatile method for the synthesis of ethynyl oxolane derivatives. By carefully selecting the reaction components and maintaining an inert atmosphere, researchers can achieve high yields of the desired coupled products. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this powerful reaction in the synthesis of novel oxolane-containing molecules for pharmaceutical and materials science applications.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. 2020. Available from: [Link]

-

Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. 2021. Available from: [Link]

-

Sonogashira coupling - Wikipedia. Available from: [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. 2012. Available from: [Link]

-

Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry. 2022. Available from: [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano. Available from: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. 2008. Available from: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available from: [Link]

-

Sonogashira coupling reaction of aryl halides with phenylacetylene. Molbank. 2023. Available from: [Link]

-

Sonogashira coupling giving me multiple spots on TLC. Any suggestions? - Reddit. Available from: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Applied Organometallic Chemistry. 2024. Available from: [Link]

-

Sonogashira coupling : r/Chempros - Reddit. Available from: [Link]

-

The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. Journal of Cleaner Production. 2021. Available from: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007. Available from: [Link]

-

Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. Journal of Heterocyclic Chemistry. 2021. Available from: [Link]

-

Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. Journal of the Chinese Chemical Society. 2007. Available from: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh. 2008. Available from: [Link]

-

A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. Dalton Transactions. 2010. Available from: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available from: [Link]

-

Substituted arene synthesis by alkynylation - Organic Chemistry Portal. Available from: [Link]

-

Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions. 2007. Available from: [Link]

-

Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF). Chemical & Pharmaceutical Bulletin. 2003. Available from: [Link]

Sources

- 1. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

High-Precision Synthesis of Triazole Derivatives from 3-Ethoxy-3-ethynyloxolane

Application Note & Protocol Guide | Doc ID: AN-TZ-3E3E-01

Abstract

This guide details the synthetic pathways for converting 3-Ethoxy-3-ethynyloxolane (also known as 3-ethoxy-3-ethynyltetrahydrofuran) into 1,2,3-triazole pharmacophores. This specific substrate presents a unique structural challenge: a quaternary propargylic center featuring an ether linkage. While this motif offers valuable lipophilicity and metabolic stability in drug design, the steric bulk proximal to the alkyne requires optimized catalytic protocols to ensure high conversion.

This document covers two distinct methodologies:

-

CuAAC (Copper-Catalyzed): Selective formation of 1,4-disubstituted triazoles.[1][2]

-

RuAAC (Ruthenium-Catalyzed): Selective formation of 1,5-disubstituted triazoles.[2][3][4]

Part 1: Strategic Analysis & Safety

Structural Implications

The starting material, 3-Ethoxy-3-ethynyloxolane, contains a terminal alkyne attached to a quaternary carbon.

-

Steric Hindrance: The geminal ethoxy group and the oxolane ring create a crowded environment. Standard "click" conditions may require extended reaction times or specific ligands (e.g., TBTA) to protect the active Cu(I) species from destabilization.

-

Electronic Effects: The propargylic ether oxygen can act as a weak Lewis base, potentially coordinating with metal catalysts. This makes the use of chelating ligands in the CuAAC method mandatory to maintain catalytic turnover.

Critical Safety: Azide Handling

Triazole synthesis requires organic azides (

-

The C/N Ratio Rule: Ensure the total number of carbon atoms is at least 3 times the number of nitrogen atoms (

). If -

Solvent Compatibility: NEVER use halogenated solvents (DCM, CHCl

) when synthesizing azides from sodium azide (

Part 2: Synthesis of 1,4-Disubstituted Triazoles (CuAAC)

Principle

The Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds via a stepwise mechanism involving a copper-acetylide intermediate. The use of a ligand (TBTA or THPTA) is strictly required for this substrate to prevent Cu(I) oxidation and facilitate the reaction at the sterically hindered quaternary center.

Reagents & Materials

-

Substrate: 3-Ethoxy-3-ethynyloxolane (1.0 equiv).

-

Azide Partner:

(1.1 equiv).[6] -

Catalyst Source: Copper(II) Sulfate Pentahydrate (

). -

Reductant: Sodium Ascorbate (reduces Cu(II) to active Cu(I)).[7]

-

Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

-

Solvent: tert-Butanol (

) / Water (

Protocol (Standard Scale: 1.0 mmol)

-

Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-Ethoxy-3-ethynyloxolane (140 mg, 1.0 mmol) and the Organic Azide (1.1 mmol) in

(2 mL). -

Ligand Addition: Add TBTA (26 mg, 0.05 mmol, 5 mol%) to the vial.

-

Catalyst Solution: In a separate tube, dissolve

(12.5 mg, 0.05 mmol, 5 mol%) and Sodium Ascorbate (40 mg, 0.20 mmol, 20 mol%) in Water (2 mL). The solution should turn bright yellow/orange (indicating Cu(I) generation). -

Initiation: Add the aqueous catalyst solution to the organic substrate solution dropwise. Cap the vial.

-

Reaction: Stir vigorously at Room Temperature for 12–18 hours .

-

Note: Due to the quaternary center, if TLC shows incomplete conversion after 18h, heat to 40°C.

-

-

Workup (Copper Removal):

-

Dilute with EtOAc (15 mL).

-

Add 10 mL of saturated aqueous

(or 0.1 M EDTA solution) and stir for 30 mins. This chelates copper (blue aqueous layer). -

Separate phases. Wash organic layer with brine, dry over

, and concentrate.

-

Part 3: Synthesis of 1,5-Disubstituted Triazoles (RuAAC)

Principle

Ruthenium catalysis provides the complementary 1,5-regioisomer. Unlike CuAAC, this reaction involves a ruthenacycle intermediate and is sensitive to air/moisture. The

Reagents

-

Substrate: 3-Ethoxy-3-ethynyloxolane (1.0 equiv).

-

Azide Partner:

(1.1 equiv).[6] -

Catalyst:

(Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) - [CAS: 92361-49-4] or COD variant.[8] -

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Protocol

-

Inert Atmosphere: Flame-dry a Schlenk tube or reaction vial and purge with Nitrogen/Argon.

-

Loading: Add 3-Ethoxy-3-ethynyloxolane (1.0 mmol), Organic Azide (1.1 mmol), and

(0.02 mmol, 2 mol%) to the vessel. -

Solvation: Add anhydrous Dioxane (4 mL) via syringe.

-

Reaction: Stir at Ambient Temperature for 2 hours.

-

Optimization: If the ethoxy group causes significant steric drag, heat to 60°C for 4-6 hours.

-

-

Workup:

-

Concentrate directly under reduced pressure.

-

Purify via flash column chromatography (Silica gel). Ru-catalysts are generally easier to remove chromatographically than Cu traces.

-

Part 4: Comparative Data & Visualization

Comparison of Methods

| Feature | CuAAC Protocol | RuAAC Protocol |

| Active Species | Cu(I) Acetylide | Ruthenacycle |

| Regioselectivity | 1,4-Disubstituted (Exclusive) | 1,5-Disubstituted (High) |

| Steric Tolerance | Moderate (Requires Ligand) | High (Excellent for bulky groups) |

| Atmosphere | Air Tolerant | Inert Gas Required (Strict) |

| Solvent System | Aqueous Alcohols ( | Anhydrous Non-polar (Dioxane/Tol) |

| Key Risk | Copper Contamination | Catalyst Cost & Air Sensitivity |

Workflow Diagram (DOT)

Caption: Decision tree for selecting the catalytic system based on the desired regioisomer (1,4 vs 1,5) and mechanistic intermediates.

Part 5: Quality Control & Troubleshooting

Analytical Validation

-

1H NMR Distinction:

-

1,4-Isomer: The triazole ring proton typically appears at

7.5 – 8.0 ppm . -

1,5-Isomer: The triazole ring proton is generally deshielded, appearing at

7.0 – 7.5 ppm (depending on the azide substituent). -

NOE (Nuclear Overhauser Effect): In the 1,5-isomer, strong NOE correlations are observed between the azide's

-protons and the oxolane ring protons. This is the definitive structural proof.

-

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Low Conversion (CuAAC) | Oxidation of Cu(I) to Cu(II). | Add fresh Na-Ascorbate (10 mol%). Ensure reaction vessel is capped to limit |

| Precipitation (CuAAC) | Product insolubility in water. | Add 10% DMSO to the solvent mixture to maintain homogeneity. |

| Low Yield (RuAAC) | Moisture in solvent. | Ru-catalysis is sensitive. Use freshly distilled/dried dioxane. |

| Green Product (CuAAC) | Residual Copper.[9] | Wash organic layer with 10% EDTA solution or aqueous Ammonia ( |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[4] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

-

Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3] Journal of the American Chemical Society, 127(46), 15998–15999. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

-

Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[2][4] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link

Sources

- 1. ilacadofsci.com [ilacadofsci.com]

- 2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 3. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. safety.pitt.edu [safety.pitt.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Versatile Functionalization Strategies for the Tetrahydrofuran Ring in 3-Ethoxy-3-ethynyloxolane: A Guide for Advanced Drug Discovery

Introduction: The Tetrahydrofuran Scaffold as a Privileged Motif in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, its favorable metabolic stability, and its capacity to impart desirable physicochemical properties such as aqueous solubility.[2][3] The stereoselective synthesis of substituted tetrahydrofurans is a significant focus in medicinal chemistry, as the spatial arrangement of substituents on the THF ring profoundly influences biological activity.[4][5] Consequently, the development of synthetic methodologies for creating diverse libraries of functionalized THF derivatives is of paramount importance for accelerating drug discovery programs.[6][7] This guide focuses on a particularly versatile building block, 3-Ethoxy-3-ethynyloxolane, and delineates key strategies for its functionalization, providing researchers with a practical roadmap for generating novel chemical entities.

3-Ethoxy-3-ethynyloxolane: A Bifunctional Building Block for Chemical Innovation

3-Ethoxy-3-ethynyloxolane (also known as 3-ethoxy-3-ethynyl-tetrahydrofuran) is a uniquely valuable starting material due to the presence of two distinct and orthogonally reactive functional handles: the terminal alkyne and the tetrahydrofuran ring. This bifunctionality allows for a modular approach to the synthesis of complex molecules, where either the ethynyl group can be elaborated, or the THF ring itself can be modified.

The terminal alkyne is a gateway to a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions and cycloadditions.[8] The ethoxy group at the 3-position provides stability to the molecule and influences the reactivity of the THF ring. This guide will explore the two primary avenues for the functionalization of this promising scaffold.

Part I: Elaboration of the Ethynyl Side Chain

The terminal alkyne of 3-Ethoxy-3-ethynyloxolane is a highly versatile functional group that can be readily transformed into a wide range of other functionalities. Two of the most powerful and widely utilized methods for this purpose are the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".

Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds with Precision

The Sonogashira reaction is a robust and reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This palladium- and copper-cocatalyzed reaction is carried out under mild conditions and exhibits broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals.[9][11]

Conceptual Workflow for Sonogashira Coupling

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Sonogashira Coupling of 3-Ethoxy-3-ethynyloxolane with 4-Iodoanisole

Materials:

-

3-Ethoxy-3-ethynyloxolane

-

4-Iodoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3-Ethoxy-3-ethynyloxolane (1.0 eq), 4-iodoanisole (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF (5 mL per mmol of 3-Ethoxy-3-ethynyloxolane) followed by freshly distilled Et₃N (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Typical Yield |

| 3-Ethoxy-3-ethynyloxolane | 4-Iodoanisole | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85-95% |

| 3-Ethoxy-3-ethynyloxolane | 2-Bromopyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70-85% |

Click Chemistry: Efficient and Bioorthogonal Ligation

"Click Chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, often proceeding in aqueous media.[12][13] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[12][14] This reaction is exceptionally useful for bioconjugation and the synthesis of complex molecular architectures.[12]

Conceptual Workflow for CuAAC (Click Chemistry)

Caption: Workflow for CuAAC (Click Chemistry).

Detailed Protocol: CuAAC Reaction of 3-Ethoxy-3-ethynyloxolane with Benzyl Azide

Materials:

-

3-Ethoxy-3-ethynyloxolane

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-Ethoxy-3-ethynyloxolane (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

| Reactant 1 | Reactant 2 | Copper Source | Reducing Agent | Solvent | Typical Yield |

| 3-Ethoxy-3-ethynyloxolane | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >95% |

| 3-Ethoxy-3-ethynyloxolane | Azido-PEG | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | >95% |

Part II: Functionalization of the Tetrahydrofuran Ring

While the ethynyl group offers a rich platform for derivatization, the tetrahydrofuran ring itself can be functionalized, adding another dimension of complexity and diversity to the synthesized molecules.

α-C–H Functionalization

Direct functionalization of the C-H bonds adjacent to the oxygen atom (α-positions) of the THF ring is a powerful strategy for introducing substituents.[15][16] Recent advances in photoredox catalysis have enabled the metal-free, site-selective α-C–H functionalization of THF.[15] This approach allows for the formation of C-S and C-C bonds under mild conditions. While this method is generally applicable to THF, its application to a substituted THF like 3-Ethoxy-3-ethynyloxolane would require careful optimization to ensure selectivity.

Ring-Opening Reactions

The tetrahydrofuran ring can undergo ring-opening reactions under specific conditions, providing access to linear, functionalized structures.[17][18] These reactions are often promoted by Lewis acids or frustrated Lewis pairs.[17] For 3-Ethoxy-3-ethynyloxolane, a ring-opening reaction would yield a highly functionalized acyclic scaffold, which could be valuable for certain applications.

Conclusion and Future Outlook

3-Ethoxy-3-ethynyloxolane is a highly adaptable building block for the synthesis of novel, functionalized tetrahydrofuran derivatives. The orthogonal reactivity of the terminal alkyne and the THF ring allows for a modular and strategic approach to molecular design. The Sonogashira coupling and CuAAC "Click" reaction provide reliable and efficient methods for elaborating the ethynyl side chain, while emerging techniques for C-H functionalization and ring-opening offer further avenues for diversification. By leveraging these strategies, researchers in drug discovery and materials science can rapidly generate libraries of complex molecules with tailored properties, accelerating the development of new therapeutics and advanced materials.

References

- Royal Society of Chemistry. (n.d.). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry.

- Liu, D., Liu, C., Li, H., & Lei, A. (2013). Direct functionalization of tetrahydrofuran and 1,4-dioxane: nickel-catalyzed oxidative C(sp3)-H arylation. Angewandte Chemie International Edition, 52(16), 4453–4456.

- Xu, H. P. (2023). Study On Sp~3 C-H Functionalization Of Tetrahydrofuran Via Radical Process. (Master's thesis).

- Royal Society of Chemistry. (n.d.). Synthesis of alkynyl-functionalized linear and star polyethers by aluminium-catalyzed copolymerization of glycidyl 3-butynyl ether with epichlorohydrin and ethylene oxide. Polymer Chemistry.

- National Center for Biotechnology Information. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC.

- National Center for Biotechnology Information. (n.d.). E-Selective Radical Difunctionalization of Unactivated Alkynes: Preparation of Functionalized Allyl Alcohols from Aliphatic Alkynes. PMC.

- American Chemical Society. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega.

- Katritzky, A. R., & Lang, H. (n.d.). Novel and Convenient Routes to Functionalized Alkynyl Ketones from 1-(Benzotriazol-1-yl)propargyl Ethyl Ethers. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Structures of selected drugs containing THF ring.

- National Center for Biotechnology Information. (n.d.). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. PMC.

- ResearchGate. (n.d.). Different approaches for the functionalization of terminal alkynes.

- Wikipedia. (n.d.). Click chemistry.

- National Center for Biotechnology Information. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.

- ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- Benchchem. (2025). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.

- National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC.

- ResearchGate. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. PMC.

- National Center for Biotechnology Information. (n.d.). Studies toward a library of tetrahydrofurans: Click and MCR products of mono. NIH.

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.

- HETEROCYCLES. (2005). CONVENIENT TRANSFORMATION OF 3-ALKOXYFURANS TO 2- ALKOXY-3-FURANONES OR cis-2-ALKOXY-2-BUTENE. 65(6), 1347.

- Tokyo Chemical Industry. (n.d.). Click Chemistry.

- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).

- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. PMC.

- YouTube. (2017). Click Chemistry - Important.

- Organic Chemistry Portal. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate.

- MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.

- National Center for Biotechnology Information. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC.

- ResearchGate. (2025). ChemInform Abstract: Studies on the Transition Metal-Catalyzed Synthesis of Variously Substituted (E)-3-[1-(Aryl)methylidene]- and (E)-3-(1-Alkylidene)-3H-furan-2-ones.

- ResearchGate. (n.d.). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.

- ResearchGate. (n.d.). Design and synthesis of two epoxide derivatives from 3-Ethynylaniline.

- Beijing Institute of Technology. (2005). Studies on synthesis of 3-(2-cyano ethoxy) methyl- and 3-[(methoxy-triethylenoxy)] methyl-3'-methyloxetane and their copolymers.

- Google Patents. (n.d.). CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globethesis.com [globethesis.com]

- 7. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. interchim.fr [interchim.fr]

- 15. Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Direct functionalization of tetrahydrofuran and 1,4-dioxane: nickel-catalyzed oxidative C(sp3)-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethoxy-3-ethynyloxolane

Subject: Yield Optimization & Troubleshooting Guide Document ID: TS-OXO-33E-V2.1 Audience: Organic Chemists, Process Development Scientists Status: Active

Executive Summary & Process Logic